![molecular formula C14H22ClN B1654003 1-Benzyl-N-methylcyclohexylamine hydrochloride CAS No. 20937-33-1](/img/structure/B1654003.png)
1-Benzyl-N-methylcyclohexylamine hydrochloride
Overview
Description
1-Benzyl-N-methylcyclohexylamine hydrochloride is a chemical compound with the linear formula C15H24ClN . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm the product identity and/or purity .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-N-methylcyclohexylamine hydrochloride is represented by the linear formula C15H24ClN . The molecular weight of this compound is 253.818 .Scientific Research Applications
Synthesis and Characterization
Synthesis of Arylcyclohexylamines : 1-Benzyl-N-methylcyclohexylamine hydrochloride is part of a group of compounds synthesized for evaluation as central nervous system depressants. These compounds, including 1-(1-Phenylcyclohexyl)piperidine, were synthesized from 1-piperidinocyclohexanecarbonitrile and evaluated for their cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).
Analytical Characterization : Research has focused on synthesizing and characterizing a range of N-alkyl-arylcyclohexylamines, including 1-Benzyl-N-methylcyclohexylamine hydrochloride. These studies are vital for identifying new substances of abuse, with analytical characterizations performed using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (Wallach et al., 2016).
Pharmacological Research
Dissociative Anesthesia Studies : Compounds related to 1-Benzyl-N-methylcyclohexylamine hydrochloride have been studied for their potential as intravenously administered anesthetics, combining analgesic and sleep-producing effects without significant cardiovascular and respiratory depression. Phencyclidine hydrochloride, a related compound, was the prototype for these studies (Corssen & Domino, 1966).
Antidepressant Biochemical Profile : Studies have been conducted on compounds structurally similar to 1-Benzyl-N-methylcyclohexylamine hydrochloride to evaluate their neurochemical profile indicative of antidepressant activity. These studies are significant for understanding the pharmacological properties of these compounds and their potential therapeutic applications (Muth et al., 1986).
Safety and Hazards
The safety data sheet for a related compound, N-Methylcyclohexylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and may be corrosive to metals. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage .
properties
IUPAC Name |
1-benzyl-N-methylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-15-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHRAILOSQYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943227 | |
Record name | 1-Benzyl-N-methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20937-33-1 | |
Record name | Cyclohexylamine, 1-benzyl-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-N-methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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